molecular formula C10H8BrNO B13712593 3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile

3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile

Cat. No.: B13712593
M. Wt: 238.08 g/mol
InChI Key: WZOHAVXFMWQZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile is an organic compound featuring a phenyl ring substituted with a bromine atom at position 5 and a methyl group at position 2. The 3-oxopropanenitrile moiety (–CO–CH₂–CN) attached to the aromatic ring provides reactive sites for nucleophilic substitution (bromine), keto-enol tautomerism (keto group), and cyano group participation in hydrogen bonding or further functionalization. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems and pharmaceuticals due to its multifunctional reactivity .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-(5-bromo-2-methylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H8BrNO/c1-7-2-3-8(11)6-9(7)10(13)4-5-12/h2-3,6H,4H2,1H3

InChI Key

WZOHAVXFMWQZMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)CC#N

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile to other 3-oxopropanenitrile derivatives are outlined below, with key differences highlighted:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
This compound C₁₀H₈BrNO 5-Bromo, 2-methylphenyl Intermediate for heterocycles, anticancer agents
3-(4-Methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile C₁₄H₁₃N₃O₃S₂ Thiazole core, tosylamino group Synthesis of pyrazole, pyridine derivatives
3-(Benzofuran-3-yl)-3-oxopropanenitrile C₁₁H₇NO₂ Benzofuran fused ring Precursor for Schiff base anticancer agents
3-(1H-Indol-3-yl)-3-oxopropanenitrile C₁₁H₈N₂O Indole core Synthesis of bis(indolyl)pyridines
3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile C₁₀H₈BrNO₂ 2-Bromo, 5-methoxyphenyl Reactive intermediate for coupling reactions
3-(5-Fluoro-2-methoxyphenyl)-3-oxopropanenitrile C₁₀H₈FNO₂ 5-Fluoro, 2-methoxyphenyl Antimicrobial and anticancer potential
Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate C₁₁H₁₀ClNO₅ Ester group, nitro substituent Substrate for nucleophilic substitution

Key Comparative Analysis

Core Structure Differences :

  • The target compound’s phenyl ring contrasts with heterocyclic cores in analogs like thiazole (), benzofuran (), and indole (). Heterocycles influence electronic properties and binding affinity in drug design.
  • Substituent Effects :

  • Bromine (electron-withdrawing) in the target compound enhances electrophilicity for nucleophilic aromatic substitution compared to methoxy (electron-donating, ) or fluoro (moderately electron-withdrawing, ) groups.

Reactivity and Applications: Nitrile Group: Common to all compounds, enabling participation in cycloadditions or hydrogen bonding (e.g., in kinase inhibitors, ). Ketone Functionality: Facilitates keto-enol tautomerism, critical for forming enolate intermediates in heterocyclic synthesis (e.g., pyrazoles, ). Bromine vs. Chlorine/Fluorine: Bromine’s larger atomic radius and polarizability enhance halogen bonding in biological targets compared to chlorine or fluorine .

Biological Activity :

  • Compounds with methoxy or fluoro substituents (e.g., ) exhibit enhanced metabolic stability and bioavailability compared to brominated analogs due to reduced molecular weight and lipophilicity.
  • The thiazole derivative () shows broader heterocyclic diversity, enabling interactions with diverse biological targets (e.g., antimicrobial enzymes).

Synthetic Routes: Most analogs are synthesized via cyanation of bromoacetophenones () or condensation reactions (e.g., with aldehydes, ). The target compound’s synthesis likely follows similar bromination-cyanation protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.